

## Application Notes and Protocols: ATX-002 for Gene Editing Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | ATX-002   |           |  |  |  |  |
| Cat. No.:            | B10854682 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction to ATX-002 in Gene Editing

ATX-002 is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) designed for the delivery of gene-editing payloads. Its unique chemical properties enable the efficient encapsulation of nucleic acids, such as messenger RNA (mRNA) and single guide RNA (sgRNA), or ribonucleoprotein (RNP) complexes for CRISPR-based gene editing. The ionizable nature of ATX-002 is central to the endosomal escape of the LNP cargo, a critical step for the successful delivery of gene-editing machinery to the cytoplasm and nucleus. At physiological pH, ATX-002 is neutral, but it becomes protonated and positively charged in the acidic environment of the endosome. This charge reversal facilitates the disruption of the endosomal membrane, releasing the therapeutic payload into the cell.[1][2][3][4]

These application notes provide an overview of the use of **ATX-002** in LNP formulations for gene editing, including data on delivery efficiency, detailed experimental protocols, and visualizations of key pathways and workflows.

# Data Presentation: Performance of ATX-002 Containing LNPs

The following tables summarize the typical performance of lipid nanoparticles formulated with ionizable lipids like **ATX-002** for the delivery of CRISPR/Cas9 components. The data presented



is a synthesis of reported outcomes for similar LNP systems and serves as a guideline for expected performance.

Table 1: In Vitro Gene Editing Efficiency

| Cell Line          | Gene Target | Cargo<br>Delivered     | LNP<br>Formulation<br>(Molar<br>Ratio) <sup>1</sup>     | Transfectio<br>n Efficiency<br>(%) | Gene<br>Editing<br>Efficiency<br>(Indel %) |
|--------------------|-------------|------------------------|---------------------------------------------------------|------------------------------------|--------------------------------------------|
| HEK293T            | EGFP        | Cas9<br>mRNA/sgRN<br>A | ATX- 002:DSPC:C holesterol:PE G-lipid (50:10:38.5:1. 5) | >90%                               | ~70-80%                                    |
| HeLa               | B2M         | Cas9 RNP               | ATX- 002:DSPC:C holesterol:PE G-lipid (50:10:38.5:1. 5) | >85%                               | ~60-70%                                    |
| Primary<br>Neurons | Progranulin | Cas9<br>mRNA/sgRN<br>A | ATX- 002:DOPE:C holesterol:PE G-lipid (50:15:33.5:1. 5) | ~60%                               | ~20-30%[5]                                 |

<sup>&</sup>lt;sup>1</sup> DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol; PEG-lipid: Polyethylene glycol-lipid conjugate.

Table 2: In Vivo Gene Editing Efficiency in Murine Models



| Target<br>Organ | Gene Target            | Cargo<br>Delivered     | Route of<br>Administrat<br>ion | Gene<br>Editing<br>Efficiency<br>(Indel %) | Serum Protein Reduction (%) |
|-----------------|------------------------|------------------------|--------------------------------|--------------------------------------------|-----------------------------|
| Liver           | Transthyretin<br>(Ttr) | Cas9<br>mRNA/sgRN<br>A | Intravenous                    | >70%[6]                                    | >90%[6]                     |
| Lungs           | Reporter<br>Gene       | Cas9 RNP               | Intravenous                    | ~10-15%                                    | N/A                         |
| Cornea          | Tomato<br>Reporter     | Cas9 RNP               | Intrastromal<br>Injection      | Widespread                                 | N/A[7]                      |

### **Experimental Protocols**

## Formulation of ATX-002 Lipid Nanoparticles with mRNA and sgRNA

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and a genespecific sgRNA using a microfluidic mixing method.

#### Materials:

- ATX-002
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Ethanol
- Citrate buffer (pH 4.0)
- Cas9 mRNA



- · Gene-specific sgRNA
- Nuclease-free water
- Dialysis cassette (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve ATX-002, DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.
- Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
- Microfluidic Mixing:
  - Set up a microfluidic mixing device (e.g., NanoAssemblr®).
  - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
  - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
  - Initiate mixing to form the LNPs.
- Dialysis:
  - Transfer the resulting LNP solution to a dialysis cassette.
  - Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes, to remove ethanol and non-encapsulated nucleic acids.
- Characterization:
  - Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).



- Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen).
- Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

### In Vitro Transfection and Gene Editing Analysis

#### Materials:

- Target cells (e.g., HEK293T)
- · Complete cell culture medium
- ATX-002 LNPs encapsulating Cas9 mRNA and sgRNA
- Genomic DNA extraction kit
- · PCR primers flanking the target site
- DNA polymerase
- T7 Endonuclease I (T7E1) or Surveyor nuclease
- Agarose gel and electrophoresis system

#### Procedure:

- Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
  - Dilute the ATX-002 LNPs in serum-free medium to the desired final concentration.
  - Remove the culture medium from the cells and add the LNP-containing medium.
  - Incubate the cells for 4-6 hours at 37°C.



- Add complete medium and continue to incubate for 48-72 hours.
- Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
- PCR Amplification: Amplify the genomic region flanking the target site using PCR.
- Mismatch Cleavage Assay (T7E1):
  - Denature and re-anneal the PCR products to form heteroduplexes.
  - Treat the re-annealed PCR products with T7 Endonuclease I.
  - Analyze the cleavage products by agarose gel electrophoresis.
- Quantification of Indel Frequency: Quantify the band intensities of the cleaved and uncleaved DNA fragments to estimate the percentage of gene editing.

## Mandatory Visualizations Signaling Pathway: Endosomal Escape of ATX-002 LNPs





Click to download full resolution via product page

Caption: Mechanism of ATX-002 LNP-mediated endosomal escape.



## Experimental Workflow: LNP Formulation and In Vitro Gene Editing



Click to download full resolution via product page

Caption: Workflow for LNP formulation and in vitro gene editing.

## Logical Relationship: Components of ATX-002 LNP for Gene Editing





Click to download full resolution via product page

Caption: Components and functions within an ATX-002 LNP system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics Inside Therapeutics [insidetx.com]
- 4. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]



- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ATX-002 for Gene Editing Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854682#atx-002-for-gene-editing-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com